Butanoic acid, 4,4-bis(diethoxyphosphinyl)-

Description

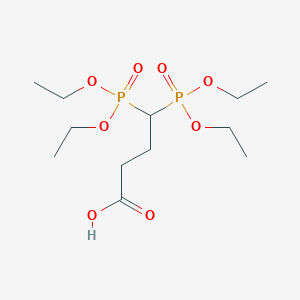

Butanoic acid, 4,4-bis(diethoxyphosphinyl)-, is a phosphonate derivative of butanoic acid featuring two diethoxyphosphinyl groups at the 4-position. This compound is synthesized via a five-step process starting from tetraethyl methylene diphosphonate, achieving an overall yield of 64% . Its efficient synthesis and high yield make it a valuable intermediate in organic chemistry, particularly for constructing phosphorus-containing molecules. The molecular formula is C₁₂H₂₈O₈P₂, with a molecular weight of 362.28 g/mol.

Propriétés

IUPAC Name |

4,4-bis(diethoxyphosphoryl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O8P2/c1-5-17-21(15,18-6-2)12(10-9-11(13)14)22(16,19-7-3)20-8-4/h12H,5-10H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFLOZIKDSCHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(CCC(=O)O)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569353 | |

| Record name | 4,4-Bis(diethoxyphosphoryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136496-88-3 | |

| Record name | 4,4-Bis(diethoxyphosphoryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Arbuzov Reaction with Dihalobutanoic Acid Derivatives

The Arbuzov reaction, which involves the reaction of alkyl halides with trialkyl phosphites, is a cornerstone of organophosphorus synthesis. For 4,4-bis(diethoxyphosphinyl)butanoic acid, a plausible route involves:

-

Protection of butanoic acid : Conversion to methyl butanoate to avoid carboxylate interference.

-

Dihalogenation : Bromination or iodination at the 4-position to yield 4,4-dibromobutanoate.

-

Phosphorylation : Treatment with excess triethyl phosphite (P(OEt)₃) under reflux to install diethoxyphosphinyl groups.

-

Deprotection : Acidic or basic hydrolysis to regenerate the carboxylic acid.

Example Protocol :

-

Step 1 : Methyl 4,4-dibromobutanoate (1 eq) is reacted with triethyl phosphite (2.2 eq) at 120–140°C for 12–24 hours.

-

Step 2 : The crude product is hydrolyzed with 6M HCl at 80°C to yield the target acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 65–75% |

| Reaction Temperature | 130°C |

| Phosphite Equiv. | 2.2 |

Michaelis-Becker Reaction with Sodium Diethyl Phosphite

The Michaelis-Becker reaction employs sodium diethyl phosphite (NaP(OEt)₂) as a nucleophile. This method avoids the need for pre-halogenated intermediates by using sulfonate esters:

-

Activation : Conversion of butanoic acid to 4,4-bis(mesyloxy)butanoic acid using methanesulfonyl chloride.

-

Phosphorylation : Reaction with NaP(OEt)₂ in anhydrous THF at 0–5°C.

-

Workup : Acidification to isolate the product.

Example Protocol :

-

Step 1 : Butanoic acid is treated with methanesulfonyl chloride (2.1 eq) and triethylamine in dichloromethane.

-

Step 2 : The dimesylate is reacted with NaP(OEt)₂ (2.5 eq) in THF at 0°C for 6 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 50–60% |

| Reaction Time | 6 hours |

| Phosphite Equiv. | 2.5 |

Catalytic Phosphorylation Approaches

Recent advances in catalytic methods offer alternatives to classical stoichiometric routes. Palladium and nickel catalysts enable C–P bond formation under milder conditions:

Cross-Coupling with Phosphorus Nucleophiles

Aryl or alkyl halides can undergo cross-coupling with diethyl phosphite using Pd(OAc)₂/Xantphos as a catalyst:

-

Substrate Preparation : 4,4-Diiodobutanoic acid (protected as tert-butyl ester).

-

Coupling : Reaction with HP(O)(OEt)₂ (2 eq) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ in DMF at 100°C.

Example Protocol :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd |

| Base | K₂CO₃ |

| Solvent | DMF |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations include:

Continuous Flow Reactor Systems

Recycling of Byproducts

-

Triethyl phosphate (byproduct of Arbuzov reactions) is distilled and reused.

Challenges and Optimization Strategies

Competing Side Reactions

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.

-

Crystallization : Recrystallization from ethanol/water mixtures yields >95% purity.

Analytical Characterization

Critical for verifying structure and purity:

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

Butanoic acid, 4,4-bis(diethoxyphosphinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the diethoxyphosphinyl groups to phosphine oxides.

Substitution: The diethoxyphosphinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Butanoic acid, 4,4-bis(diethoxyphosphinyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of Butanoic acid, 4,4-bis(diethoxyphosphinyl)- involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphinyl groups can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Key Differences:

Synthetic Efficiency: The target compound achieves a 64% yield via a straightforward method , outperforming analogs like ethyl 2,4-bis(diethoxyphosphoryl)butanoate, whose yields are undocumented.

Functional Groups: Ester vs. Acid: Ethyl esters (e.g., Triethyl 4-phosphonobutyrate) exhibit lower boiling points and enhanced solubility in organic solvents compared to the acidic form . Benzyl vs.

Applications :

- Bipyridyl derivatives (C₂₄H₃₈N₂O₆P₂) are used in optoelectronics due to their conjugated systems .

- The target compound’s dual phosphinyl groups enhance its utility in catalysis and polymer chemistry.

Research Findings and Data

Reactivity and Stability

- The diethoxyphosphinyl groups in the target compound stabilize transition states in nucleophilic substitutions, a feature shared with ethyl 2,4-bis(diethoxyphosphoryl)butanoate .

- Benzyl-substituted analogs resist hydrolysis better than ethoxy derivatives, as benzyloxy groups are less prone to cleavage .

Physical Properties

| Property | Butanoic Acid, 4,4-Bis(diethoxyphosphinyl)- | Triethyl 4-Phosphonobutyrate | 4-((Bis(benzyloxy)phosphoryl)oxy)-3,3-dimethylbutanoic acid |

|---|---|---|---|

| Boiling Point | Not reported | 328.7°C | Not reported |

| Density | ~1.2 g/cm³ (estimated) | 1.078 g/cm³ | ~1.3 g/cm³ (estimated) |

| Solubility | Polar aprotic solvents | Organic solvents | Limited aqueous solubility |

Activité Biologique

Butanoic acid, 4,4-bis(diethoxyphosphinyl)-, with the CAS number 136496-88-3, is a phosphonic acid derivative characterized by two diethoxyphosphinyl groups attached to a butanoic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biomolecules and therapeutic applications.

- Molecular Formula : C12H26O8P2

- Molecular Weight : 360.28 g/mol

- Structure : The compound features a unique structure that enhances its reactivity and biological activity.

The biological activity of Butanoic acid, 4,4-bis(diethoxyphosphinyl)- is largely attributed to its ability to interact with enzymes and receptors. The diethoxyphosphinyl groups can form strong bonds with active sites on enzymes, potentially inhibiting their activity and modulating various biochemical pathways. This interaction can lead to significant effects on cellular processes and metabolic pathways.

Biological Activity Overview

Research indicates that Butanoic acid, 4,4-bis(diethoxyphosphinyl)- exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infection control.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.

- Enzyme Inhibition : The compound's interaction with specific enzymes could be leveraged for therapeutic purposes, particularly in conditions where enzyme regulation is crucial.

Case Studies

Comparative Analysis

To better understand the unique properties of Butanoic acid, 4,4-bis(diethoxyphosphinyl)- compared to other similar compounds, a comparative table is provided below:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Butanoic acid, 4,4-bis(diethoxyphosphinyl)- | Phosphonic Acid Derivative | Potential enzyme inhibitor |

| Butanoic acid, 4-amino-4-oxo-2(or 3)-sulfo | Amino Acid Derivative | Antimicrobial |

| 4-(Diethoxyphosphoryl)butanoic acid | Phosphonic Acid | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.